molecular formula C19H24N4O B5519090 2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine

2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine

Cat. No. B5519090
M. Wt: 324.4 g/mol
InChI Key: JRLPUOOYDRLYDF-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that involve complex structures, including piperidine and pyrazole rings, which are often of interest in medicinal chemistry and material science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including nucleophilic aromatic substitution, catalytic hydrogenation, and cyclization reactions. For example, Fussell et al. (2012) describe a three-step synthesis for a key intermediate in the synthesis of Crizotinib, demonstrating the complexity involved in synthesizing such compounds (Fussell et al., 2012).

Molecular Structure Analysis

Molecular structure investigations, including X-ray crystallography and DFT calculations, are critical for understanding the precise geometric configuration of such compounds. Shawish et al. (2021) utilized these methods for investigating new s-triazine derivatives, highlighting the role of structural analysis in understanding compound behavior (Shawish et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of compounds with piperidine and pyrazole structures can vary widely depending on their specific functional groups and structural configuration. For instance, compounds containing these motifs may undergo nucleophilic substitution reactions, cyclization, and interactions with various reagents to form new compounds, as demonstrated in the synthesis of pyrazino[2,3-b][1,4]benzothiazine derivatives (Kaneko et al., 2004).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for the practical application and handling of these compounds. While specific data for "2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine" was not found, related studies on piperidine and pyrazole derivatives provide insights into how such properties might be investigated and utilized (Özdemir et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with other chemical groups, and stability under various conditions, are essential for understanding how these compounds can be used in chemical syntheses and potential applications in drug design. For instance, the synthesis of novel methyl-substituted spirocyclic piperidine-azetidine showcases the complexity and potential reactivity of these compounds (Smith et al., 2016).

Scientific Research Applications

Lanthanoid Chelates

1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone (Hpmbp), structurally related to the compound of interest, forms complexes with lanthanoids. These compounds have been characterized for their physicochemical properties, and the electronic spectra of the Nd(III) complexes have been studied in detail. This research is significant in understanding the coordination environment and solvent medium's effect on hypersensitivity phenomena in these compounds (Roy & Nag, 1978).

Synthesis of Azolyl Piperidines

A study has developed a method for preparing 3- and 4-(1H-azol-1-yl)piperidines, which are structurally similar to the query compound. This method involves the arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring. This synthesis technique is extendable to benzo analogues, highlighting its versatility in creating similar compounds (Shevchuk et al., 2012).

Anti-tumor Agents

Pyrrolidine, morpholine, and piperidine derivatives, including compounds structurally related to the query, have been identified as active anti-tumor agents, particularly against human breast, CNS, and colon cancer cell lines. The study emphasizes the potential of these compounds in cancer treatment, showing their effectiveness in vitro at low concentrations (Jurd, 1996).

Antimicrobial Activity

Thiazolo[3, 2]pyridines containing pyrazolyl moieties, related to the query compound, have been synthesized and screened for antimicrobial activities. The study provides insights into the structural requirements for antimicrobial effectiveness, demonstrating the potential use of such compounds in combating microbial infections (El‐Emary et al., 2005).

Molecular Interaction Studies

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, structurally similar to the query compound, has been studied for its potent and selective antagonist activity for the CB1 cannabinoid receptor. The study's findings on conformational analyses, superimposition models, and 3D-QSAR models offer valuable insights into the molecular interaction mechanisms of these compounds (Shim et al., 2002).

Analgesic and Antiparkinsonian Activities

Substituted pyridine derivatives, similar to the query compound, have been investigated for their analgesic and antiparkinsonian activities. This study contributes to understanding the therapeutic potential of such compounds in treating pain and Parkinson's disease (Amr et al., 2008).

properties

IUPAC Name

[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-15-6-2-3-10-22(15)18-13-21(14-18)19(24)16-7-4-8-17(12-16)23-11-5-9-20-23/h4-5,7-9,11-12,15,18H,2-3,6,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLPUOOYDRLYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2CN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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